

Application Note: Assigning the ^{13}C NMR Spectrum of 1-Propylcyclohexanol

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Compound of Interest

Compound Name: **1-Propylcyclohexanol**

Cat. No.: **B1594168**

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Introduction

1-Propylcyclohexanol is a tertiary alcohol with applications in fragrance, specialty chemicals, and as a potential intermediate in pharmaceutical synthesis. A critical aspect of its characterization is the unambiguous assignment of its ^{13}C Nuclear Magnetic Resonance (NMR) spectrum. This application note provides a detailed protocol for the acquisition and assignment of the ^{13}C NMR spectrum of **1-propylcyclohexanol**, including predicted chemical shifts and a logical workflow for peak assignment utilizing Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

Predicted ^{13}C NMR Chemical Shifts and Assignments

While an experimentally determined and assigned spectrum for **1-propylcyclohexanol** is not readily available in public databases, a highly reliable prediction can be made based on the known chemical shifts of cyclohexanol and the substituent effects of an n-propyl group. The predicted chemical shifts for each of the nine unique carbon atoms in **1-propylcyclohexanol** are summarized in Table 1. These predictions are based on additive rules and comparison with analogous substituted cyclohexanols.^{[1][2]} The numbering convention used for assignment is shown in Figure 1.

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Figure 1. Structure and Carbon Numbering of **1-Propylcyclohexanol**.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **1-Propylcyclohexanol**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	DEPT-135 Multiplicity	Rationale for Assignment
C1	72 - 76	Quaternary (C)	Quaternary carbon bonded to the hydroxyl group, expected to be significantly downfield.
C2, C6	35 - 39	Methylene (CH ₂)	α -carbons to the substituted carbon, deshielded.
C3, C5	22 - 26	Methylene (CH ₂)	β -carbons to the substituted carbon.
C4	25 - 29	Methylene (CH ₂)	γ -carbon to the substituted carbon, least affected within the ring.
C1'	40 - 44	Methylene (CH ₂)	Propyl carbon directly attached to the quaternary center.
C2'	16 - 20	Methylene (CH ₂)	Central carbon of the propyl group.
C3'	14 - 16	Methyl (CH ₃)	Terminal methyl group of the propyl chain, typically the most upfield signal.

Experimental Protocol

This protocol outlines the procedure for acquiring high-quality broadband decoupled ¹³C and DEPT NMR spectra of **1-propylcyclohexanol**.

3.1. Materials and Equipment

- **1-Propylcyclohexanol** ($\geq 98\%$ purity)
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a broadband probe.

3.2. Sample Preparation

- Accurately weigh approximately 50-100 mg of **1-propylcyclohexanol**.
- Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.

3.3. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer and should be adjusted as necessary for other field strengths.

3.3.1. Broadband ¹H-Decoupled ¹³C NMR:

- Pulse Program: zgpg30 or equivalent
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: 0-220 ppm
- Acquisition Time: ~1.0 s
- Relaxation Delay (d1): 2.0 s
- Number of Scans: 128 or as needed for adequate signal-to-noise ratio

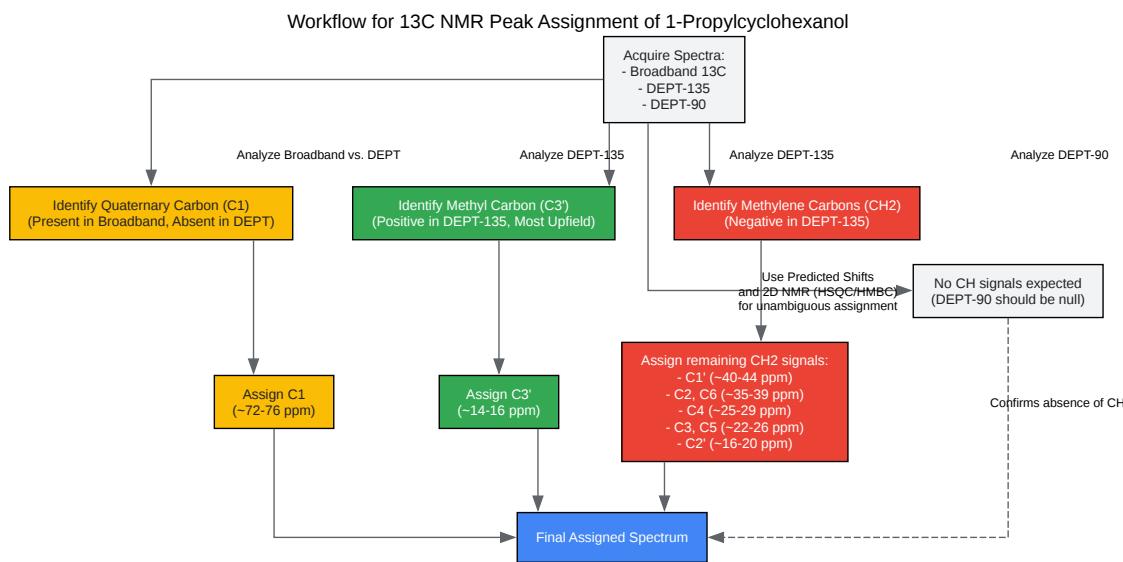
- Proton Decoupling: Waltz16 or similar composite pulse decoupling

3.3.2. DEPT-135 and DEPT-90 Experiments:

- Pulse Program: Standard DEPT-135 and DEPT-90 pulse sequences.[\[3\]](#)[\[4\]](#)
- Parameters: Use the same spectral width, temperature, and solvent as the broadband ^{13}C experiment.
- Number of Scans: 64 or as needed for clear phase determination.
- Note: DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH₃ and CH groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons are not observed. A DEPT-90 spectrum will only show signals for CH groups.[\[5\]](#)[\[6\]](#)

Logical Workflow for Peak Assignment

The assignment of the ^{13}C NMR spectrum of **1-propylcyclohexanol** follows a systematic approach, integrating data from the broadband decoupled, DEPT-135, and DEPT-90 spectra with the predicted chemical shifts. The logical workflow for this process is illustrated in the diagram below.

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Caption: A flowchart illustrating the systematic approach to assigning the ^{13}C NMR peaks of **1-propylcyclohexanol**.

Conclusion

This application note provides a comprehensive guide for the acquisition and interpretation of the ^{13}C NMR spectrum of **1-propylcyclohexanol**. By employing broadband decoupled ^{13}C spectroscopy in conjunction with DEPT experiments, researchers can confidently assign each

carbon signal. The provided predicted chemical shifts serve as a reliable reference for this process. For absolute and unambiguous assignment, especially between the structurally similar methylene groups of the cyclohexane ring, further 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

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